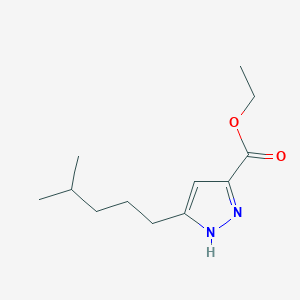

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester

説明

特性

IUPAC Name |

ethyl 5-(4-methylpentyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-4-16-12(15)11-8-10(13-14-11)7-5-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCXFZGEWCHZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methylpentyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products .

化学反応の分析

Types of Reactions

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

Hydrolysis: 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid and ethanol.

Reduction: 5-(4-methylpentyl)-1H-pyrazole-3-carbinol.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

科学的研究の応用

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:

作用機序

The mechanism of action of 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The ester group can also enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

類似化合物との比較

Structural and Physicochemical Properties

<sup>*</sup>Estimated using substituent contributions.

<sup>†</sup>Calculated based on molecular formula C12H21N2O2.

Key Observations :

- Lipophilicity : The 4-methylpentyl group in the target compound increases logP compared to aryl-substituted analogs, suggesting better membrane penetration .

- Solubility : Aryl groups with polar substituents (e.g., methoxy) improve aqueous solubility but may reduce bioavailability .

- Stability : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability, while alkyl chains may increase susceptibility to oxidative metabolism .

Analgesic and Anti-inflammatory Effects

- 5-Substituted-3-methylsulfanyl-pyrazole-4-carboxylic acid ethyl esters () demonstrated significant analgesic (ED50 = 12–25 mg/kg) and anti-inflammatory activity (40–60% inhibition at 50 mg/kg). The methylsulfanyl group at position 3 enhanced potency but increased ulcerogenic risk .

- Target Compound : The 4-methylpentyl group may reduce ulcerogenicity compared to methylsulfanyl analogs while maintaining analgesic efficacy due to improved pharmacokinetics.

Enzyme Inhibition

- Pyrazole derivatives with sulfonic acid groups () showed activity against membrane-bound pyrophosphatases, with IC50 values in the nanomolar range. Substituent bulkiness (e.g., tert-butyl) improved target specificity .

- Target Compound : The branched alkyl chain could modulate enzyme binding via hydrophobic interactions, though direct data are needed.

生物活性

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Anti-inflammatory Activity

Pyrazole derivatives are often investigated for their anti-inflammatory effects. In a study evaluating a series of pyrazole compounds, it was found that certain derivatives exhibited significant inhibition of inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds within this class have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) values for some pyrazole derivatives were reported to be less than 1 µg/ml , indicating potent antibacterial activity .

Anticancer Potential

Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation. For example, studies have demonstrated that compounds with structural similarities to this compound can induce apoptosis in various cancer cell lines. One study found that a related pyrazole derivative reduced cell viability by 70% in breast cancer cells at a concentration of 50 µM .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Detailed Research Findings

- Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and screened for their anti-inflammatory potential using the carrageenan-induced paw edema model in rats. The most active compounds showed significant reductions in edema compared to control groups .

- Antibacterial Testing : The antibacterial efficacy of several pyrazole derivatives was evaluated against Gram-positive and Gram-negative bacteria using the tube dilution method. Compounds demonstrated varying degrees of activity, with some achieving MIC values as low as 0.5 µg/ml against resistant strains .

- Anticancer Investigations : In vitro assays on cancer cell lines revealed that specific pyrazole derivatives could effectively inhibit proliferation and induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-substituted pyrazole-4-carboxylic acid ethyl esters, such as 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester?

Answer: The synthesis typically involves condensation reactions of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides, chlorides, or phenyl dithiocarbamates. Characterization is achieved via IR, , and mass spectrometry, with purity confirmed by elemental analysis . Modifications at the 5-position (e.g., alkylation or acylation) are critical for introducing substituents like the 4-methylpentyl group.

Q. How can researchers optimize the purification of pyrazole-3-carboxylic acid ethyl ester derivatives?

Answer: Recrystallization from ethanol/water mixtures is a standard method, as demonstrated in the purification of analogous compounds like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide derivatives. Chromatography (e.g., silica gel) may be required for structurally complex analogs .

Q. What analytical techniques are essential for confirming the structure of synthesized pyrazole esters?

Answer: IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm), while resolves substituent patterns (e.g., ethyl ester protons as a triplet at δ 1.2–1.4 ppm and quartet at δ 4.1–4.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole esters with enhanced pharmacological activity?

Answer: SAR analysis of analogs (e.g., 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester) reveals that bulky hydrophobic substituents at the 5-position enhance anti-inflammatory activity. Computational docking or molecular dynamics can predict binding affinities to targets like cyclooxygenase (COX) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data for pyrazole-based analgesics?

Answer: Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:

Q. How can researchers address low synthetic yields in the preparation of 5-alkylated pyrazole esters?

Answer: Yield optimization may involve:

Q. What in vivo models are appropriate for evaluating the ulcerogenic potential of anti-inflammatory pyrazole derivatives?

Answer: Rodent models (e.g., rat paw edema or carrageenan-induced inflammation) are standard. Ulcerogenicity is assessed via histopathology of gastric mucosa after oral administration, comparing compound effects to NSAIDs like indomethacin .

Q. How can spectroscopic data resolve ambiguities in the regiochemistry of substituted pyrazole esters?

Answer: Nuclear Overhauser effect (NOE) experiments in differentiate between regioisomers. For example, irradiation of the methylpentyl chain protons may enhance signals from adjacent pyrazole protons, confirming substitution patterns .

Methodological Notes

- Safety : Limited toxicological data for pyrazole esters necessitate precautionary measures (e.g., glovebox use, fume hoods) during synthesis and handling .

- Data Validation : Cross-reference spectral data with published analogs (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。